

Spectral Data of 2,6-Dibromo-4-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Dibromo-4-chlorophenol**

Cat. No.: **B1294658**

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This technical guide provides a comprehensive overview of the available spectral data for **2,6-Dibromo-4-chlorophenol**, a significant halogenated phenol derivative. The information is tailored for researchers, scientists, and professionals in drug development, offering a structured presentation of mass spectrometry data, predicted nuclear magnetic resonance data, and detailed experimental protocols.

Mass Spectrometry (MS)

Mass spectrometry of **2,6-Dibromo-4-chlorophenol** confirms its molecular weight and isotopic distribution pattern, which is characteristic of a compound containing two bromine atoms and one chlorine atom.

Table 1: Mass Spectrometry Data for **2,6-Dibromo-4-chlorophenol**[\[1\]](#)

Parameter	Value
Molecular Formula	C ₆ H ₃ Br ₂ ClO
Molecular Weight	286.35 g/mol
Major m/z Peaks	
284	[M]+ (containing ⁷⁹ Br, ³⁵ Cl)
286	[M+2]+ (containing ⁸¹ Br/ ⁷⁹ Br, ³⁵ Cl or ⁷⁹ Br/ ⁷⁹ Br, ³⁷ Cl)
288	[M+4]+ (containing ⁸¹ Br/ ⁸¹ Br, ³⁵ Cl or ⁸¹ Br/ ⁷⁹ Br, ³⁷ Cl)
290	[M+6]+ (containing ⁸¹ Br/ ⁸¹ Br, ³⁷ Cl)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **2,6-Dibromo-4-chlorophenol** is not readily available in public spectral databases. However, predicted spectral data provides valuable insight into the expected chemical shifts.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the hydroxyl proton. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data for **2,6-Dibromo-4-chlorophenol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.5	Singlet	2H	Aromatic C-H
Variable	Singlet	1H	Phenolic O-H

Predicted ¹³C NMR Spectral Data

The ^{13}C NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 3: Predicted ^{13}C NMR Spectral Data for **2,6-Dibromo-4-chlorophenol**

Chemical Shift (ppm)	Assignment
~ 150	C-OH
~ 132	C-Cl
~ 130	C-H
~ 115	C-Br

Infrared (IR) Spectroscopy

Specific experimental IR data for **2,6-Dibromo-4-chlorophenol** is not available in the public domain. However, the expected characteristic absorption bands can be inferred from the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands for **2,6-Dibromo-4-chlorophenol**

Wavenumber (cm^{-1})	Functional Group	Description
3550 - 3200	O-H	Phenolic hydroxyl stretch (broad)
3100 - 3000	C-H	Aromatic C-H stretch
1600 - 1450	C=C	Aromatic ring stretch
1260 - 1180	C-O	Phenolic C-O stretch
800 - 600	C-Br	Carbon-bromine stretch
800 - 600	C-Cl	Carbon-chlorine stretch

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on standard practices for the analysis of halogenated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ^1H and ^{13}C NMR Spectroscopy of **2,6-Dibromo-4-chlorophenol**

- Sample Preparation: Dissolve approximately 10-20 mg of **2,6-Dibromo-4-chlorophenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , or DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the hydroxyl proton.
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy of Solid **2,6-Dibromo-4-chlorophenol**

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount (1-2 mg) of **2,6-Dibromo-4-chlorophenol** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, spectra are recorded in the range of 4000-400 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

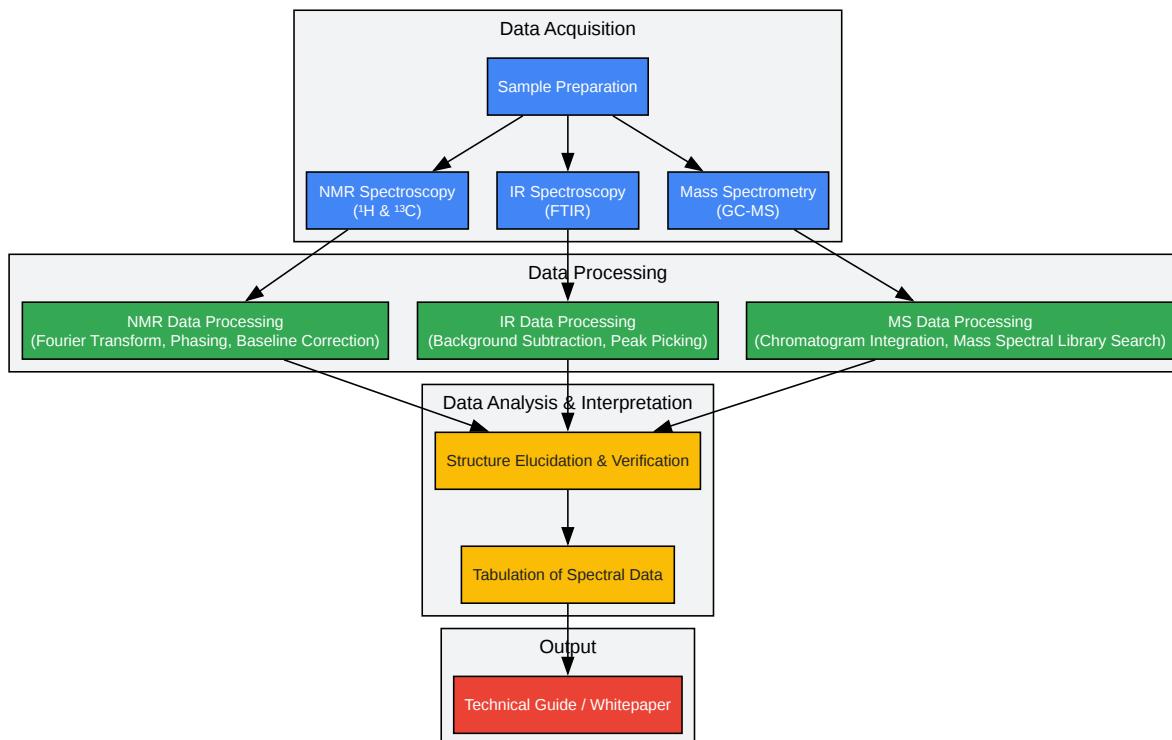
Protocol for GC-MS Analysis of **2,6-Dibromo-4-chlorophenol**[\[2\]](#)

- Sample Preparation:
 - Prepare a stock solution of **2,6-Dibromo-4-chlorophenol** in a suitable solvent such as methanol or hexane.
 - For complex matrices, an extraction and derivatization step may be necessary to improve volatility and chromatographic performance.
- Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- GC Conditions:

- Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow rate.
- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
- Temperature Program: An optimized temperature gradient is crucial for the separation of halogenated phenols. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
 - Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
 - Scan Range: Set the mass scan range to cover the expected m/z values (e.g., 50-350 amu).

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like **2,6-Dibromo-4-chlorophenol**.

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Caption: Workflow for Spectral Data Acquisition and Analysis.

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- To cite this document: BenchChem. [Spectral Data of 2,6-Dibromo-4-chlorophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294658#2-6-dibromo-4-chlorophenol-spectral-data-nmr-ir-ms]

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